![molecular formula C21H24N4O4S B4623874 N-[(1-乙基-1H-吡唑-3-基)甲基]-N-(4-异丙苯基)-3-硝基苯磺酰胺](/img/structure/B4623874.png)

N-[(1-乙基-1H-吡唑-3-基)甲基]-N-(4-异丙苯基)-3-硝基苯磺酰胺

描述

Synthesis Analysis

The synthesis of compounds related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, including the formation of pyrazole rings and subsequent functionalization with nitrobenzenesulfonamide groups. Key steps may involve reactions such as nucleophilic substitution, condensation, and nitration, which are common in the synthesis of complex organic molecules. The synthesis process requires careful control of reaction conditions to ensure the correct functional groups are introduced at the desired positions on the molecule.

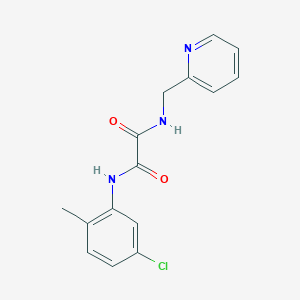

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The presence of the nitrobenzenesulfonamide group introduces electron-withdrawing properties, influencing the electronic structure and reactivity of the molecule. Crystallographic studies can reveal details about the molecular conformation, hydrogen bonding, and molecular packing in the solid state, which are important for understanding the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Compounds like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide can participate in various chemical reactions, including those involving their pyrazole and sulfonamide functional groups. These reactions can include nucleophilic substitution at the sulfonamide sulfur, electrophilic substitution at the aromatic rings, and coordination to metal ions via the nitrogen atoms in the pyrazole ring. The nitro group can undergo reduction reactions, converting it to an amino group and significantly altering the compound's chemical properties.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings contributes to the compound's rigidity and planarity, while the nitro and sulfonamide groups can affect solubility in various solvents. These properties are crucial for the compound's application in different chemical contexts, including its use as a reagent, catalyst, or building block in organic synthesis.

Chemical Properties Analysis

The chemical properties of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide are defined by its functional groups. The pyrazole ring offers sites for nucleophilic attack, while the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the compound's intermolecular interactions and reactivity. The nitro group adds to the compound's acidity and potential for participation in redox reactions.

For further details and specific studies on compounds like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide, the following references provide extensive insights into their synthesis, structure, and properties:

科学研究应用

在抗炎和抗癌活性中的潜力

Küçükgüzel 等人 (2013) 对与本化合物密切相关的塞来昔布衍生物进行的一项研究显示出有希望的抗炎、镇痛、抗氧化、抗癌和抗 HCV NS5B RNA 依赖性 RNA 聚合酶 (RdRp) 活性。与未处理的对照组相比,这些化合物不会对肝脏、肾脏、结肠和大脑造成明显的组织损伤,表明潜在的治疗应用 (Ş. Küçükgüzel 等人,2013)。

缺氧细胞选择性细胞毒剂

Saari 等人 (1991) 的研究探索了结构与目标化合物相似的基本硝基苯磺酰胺,以了解其新型缺氧细胞选择性细胞毒性。这些化合物对缺氧 EMT6 乳腺癌细胞表现出优先毒性,突出了它们作为靶向癌症治疗的潜力 (W. S. Saari 等人,1991)。

在碳酸酐酶抑制中的作用

Sapegin 等人 (2018) 的一项研究说明了使用与目标化合物密切相关的 4-氯-3-硝基苯磺酰胺生成 [1,4]恶二氮杂卓基为主的磺酰胺。这些衍生物表现出对人碳酸酐酶的强抑制作用,表明在涉及碳酸酐酶活性失调的疾病中具有治疗用途的潜力 (A. Sapegin 等人,2018)。

计算研究和结构表征

Murthy 等人 (2018) 专注于新合成的磺酰胺分子的合成、表征和计算研究,提供了对其结构和电子性质的见解。这项研究强调了计算和实验方法在理解此类化合物的潜在应用中的重要性 (P. Murthy 等人,2018)。

在荧光探测和传感中的应用

Wang 等人 (2013) 设计了一种基于吡唑啉衍生物的新型荧光探针,展示了其对识别和检测生物硫醇中的谷胱甘肽的高灵敏度和选择性。这项研究突出了该化合物在生物医学成像和诊断中的潜力 (盛青王等人,2013)。

属性

IUPAC Name |

N-[(1-ethylpyrazol-3-yl)methyl]-3-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-4-23-13-12-18(22-23)15-24(19-10-8-17(9-11-19)16(2)3)30(28,29)21-7-5-6-20(14-21)25(26)27/h5-14,16H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHPWZXEPBIRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)

![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)